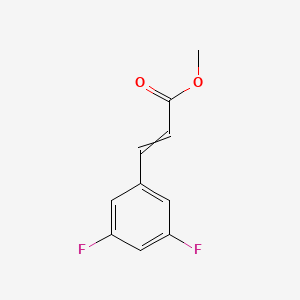
C15H26O7Tm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C15H26O7Tm is a complex organometallic compound. This compound contains thulium ™, a rare earth element, and is characterized by its unique chemical structure and properties. Thulium compounds are known for their applications in various fields, including electronics, medical imaging, and laser technology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C15H26O7Tm typically involves the coordination of thulium ions with organic ligands. One common method is the reaction of thulium chloride (TmCl3) with a suitable organic ligand in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of This compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
C15H26O7Tm: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state thulium compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state thulium species.
Substitution: Ligand substitution reactions can occur, where the organic ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thulium oxides, while reduction can produce thulium hydrides. Substitution reactions result in new thulium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
C15H26O7Tm: has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the production of high-performance materials and electronic devices.
Wirkmechanismus
The mechanism of action of C15H26O7Tm involves its interaction with molecular targets through coordination chemistry. The thulium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. In biological systems, the compound can interact with cellular components, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
C15H26O7Tm: can be compared with other thulium compounds such as C15H26O6Tm and C15H26O8Tm . These compounds share similar structural features but differ in their chemical reactivity and applications. The presence of different ligands and oxidation states in these compounds highlights the versatility and uniqueness of This compound in various applications.
List of Similar Compounds
- C15H26O6Tm
- C15H26O8Tm
- C15H26O7Yb (Ytterbium analog)
- C15H26O7Er (Erbium analog)
Eigenschaften
Molekularformel |
C15H26O7Tm |
|---|---|
Molekulargewicht |
487.30 g/mol |
IUPAC-Name |
4-hydroxypent-3-en-2-one;thulium;hydrate |
InChI |
InChI=1S/3C5H8O2.H2O.Tm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2; |
InChI-Schlüssel |
CIFWQYBVUMNBGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,2H,3H-Naphtho[2,1-b]pyran-2-amine](/img/structure/B15146118.png)
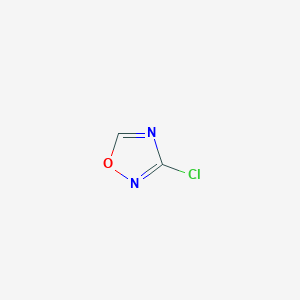
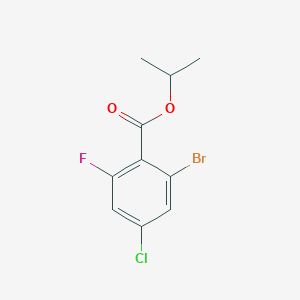
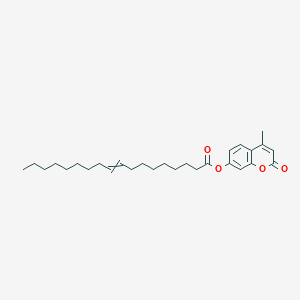
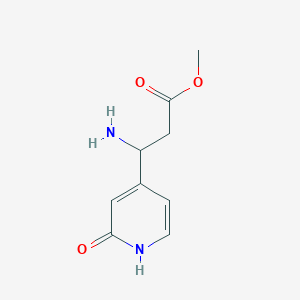
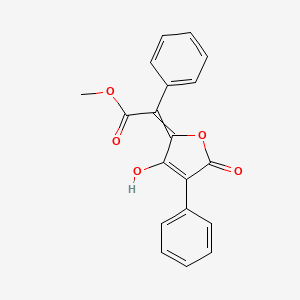
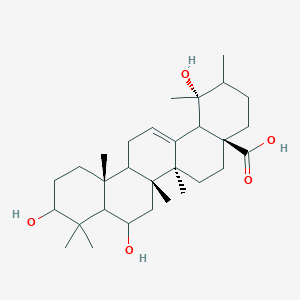
![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate](/img/structure/B15146170.png)
![4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol](/img/structure/B15146174.png)
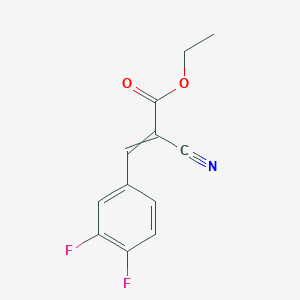
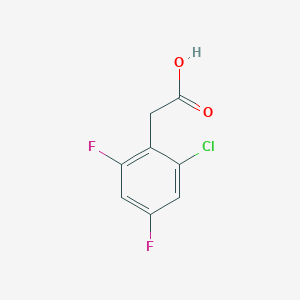
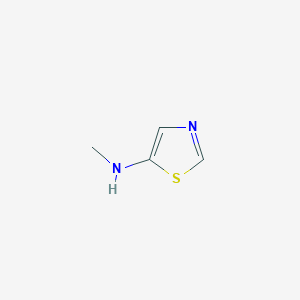
![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B15146203.png)
